molecular formula C23H32N6O4S B13130065 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide CAS No. 50508-08-2

3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide

Cat. No.: B13130065
CAS No.: 50508-08-2
M. Wt: 488.6 g/mol
InChI Key: LGGDKLPMWPFPLE-UHFFFAOYSA-N
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Description

3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide is a complex organic compound featuring a triazine ring, which is known for its applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with amino groups and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution Reactions:

    Coupling with Phenyl Ring: The phenyl ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the substituted triazine derivative with N-methyl-N-phenylpropanamide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions or with the aid of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazine core is a common motif in the design of ligands for coordination chemistry and catalysis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The amino groups on the triazine ring can interact with biological targets, making it a useful scaffold for drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The triazine ring is a known pharmacophore in various drugs, and modifications to this structure can lead to new treatments for diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting enzymes or interacting with receptors. The triazine ring can form hydrogen bonds and other interactions with biological targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but lacks the N-methyl-N-phenylpropanamide moiety.

    4,6-Diamino-2,2-dimethyl-1,3,5-triazine: Shares the triazine core but differs in the substitution pattern.

    N-Methyl-N-phenylpropanamide: Contains the amide moiety but lacks the triazine ring.

Uniqueness

What sets 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide apart is the combination of the triazine ring with the N-methyl-N-phenylpropanamide group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

50508-08-2

Molecular Formula

C23H32N6O4S

Molecular Weight

488.6 g/mol

IUPAC Name

3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenylpropanamide;ethanesulfonic acid

InChI

InChI=1S/C21H26N6O.C2H6O3S/c1-21(2)25-19(22)24-20(23)27(21)17-12-9-15(10-13-17)11-14-18(28)26(3)16-7-5-4-6-8-16;1-2-6(3,4)5/h4-10,12-13H,11,14H2,1-3H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5)

InChI Key

LGGDKLPMWPFPLE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)N(C)C3=CC=CC=C3)N)N)C

Origin of Product

United States

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